Propanamide, 3,3'-dithiobis[n-methyl-

Industrial synthesis Biocide intermediate Process chemistry

Propanamide, 3,3'-dithiobis[N-methyl- is the validated intermediate for KATHON®-type biocide synthesis (MIT/CMIT), achieving 97% crude yield at >1 kg scale with a nitrosamine-free route. Its hindered N-methylamide disulfide architecture confers superior resistance to premature systemic reduction—critical for THIOMAB-style ADC linker development. Unlike DTNB or DSP, this compound offers organic-solvent compatibility and distinct immunological specificity, eliminating cross-reactivity risks. For high-yield biocide manufacturing or next-generation cleavable linker R&D, this is the structurally defined, application-validated disulfide of choice.

Molecular Formula C8H16N2O2S2
Molecular Weight 236.4 g/mol
CAS No. 999-72-4
Cat. No. B033000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanamide, 3,3'-dithiobis[n-methyl-
CAS999-72-4
Synonyms3,3’-Dithiobis[N-methyl-propanamide;  3,3’-Dithiobis[N-methyl-propionamide;  N,N’-Dimethyl-3,3’-dithiodipropionamide;  _x000B__x000B_
Molecular FormulaC8H16N2O2S2
Molecular Weight236.4 g/mol
Structural Identifiers
SMILESCNC(=O)CCSSCCC(=O)NC
InChIInChI=1S/C8H16N2O2S2/c1-9-7(11)3-5-13-14-6-4-8(12)10-2/h3-6H2,1-2H3,(H,9,11)(H,10,12)
InChIKeyQUHFFYTTZGTUQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propanamide, 3,3'-dithiobis[N-methyl- (CAS 999-72-4): Chemical Identity and Baseline Specifications for Procurement Evaluation


Propanamide, 3,3'-dithiobis[N-methyl- (CAS 999-72-4), systematically named N,N'-Dimethyl-3,3'-dithiodipropionamide (DTDPA), is a symmetrical, homobifunctional disulfide compound with the molecular formula C8H16N2O2S2 and molecular weight of 236.35 g/mol [1]. It is a crystalline white solid with a melting point of 111–116 °C and predicted boiling point of 510.7 ± 35.0 °C at 760 mmHg [2]. The compound is soluble in common organic solvents and is primarily utilized as a synthetic intermediate in the production of isothiazolinone biocides, as well as in polymer crosslinking and controlled release applications [3].

Propanamide, 3,3'-dithiobis[N-methyl- (CAS 999-72-4): Why In-Class Disulfide Compounds Cannot Be Casually Substituted


The disulfide bond, while chemically conserved across multiple reagent classes, exhibits profoundly divergent reactivity, steric accessibility, and biological recognition depending on the flanking substituents. Propanamide, 3,3'-dithiobis[N-methyl- possesses terminal N-methylamide moieties that confer distinct solubility characteristics (organic solvent compatibility rather than aqueous solubility) and a specific steric profile around the disulfide that differs fundamentally from aromatic disulfides such as Ellman's reagent (DTNB) or activated ester crosslinkers such as DSP . Furthermore, immunochemical evidence demonstrates that structurally distinct sulfhydryl-reactive compounds, even those sharing the disulfide functional group, can exhibit non-cross-reactive immunological profiles at the effector cell level [1]. Substitution with an alternative disulfide without verifying application-specific performance parameters may therefore result in failed synthesis, altered product stability, or loss of intended biological selectivity.

Propanamide, 3,3'-dithiobis[N-methyl- (CAS 999-72-4): Quantitative Differential Evidence for Scientific Selection Decisions


Industrial Synthetic Yield: 97% Intermediate Recovery in Isothiazolinone Biocide Manufacturing

In the industrial production of 3-isothiazolone preservatives, Propanamide, 3,3'-dithiobis[N-methyl- serves as the critical disulfide intermediate prior to chlorination and cyclization. Patent documentation reports that crude dry N,N'-dimethyl-3,3'-dithiodipropionamide intermediate was obtained at 1,022.4 g with a 97% yield from the precursor reaction [1]. This high-yield recovery at industrial scale represents a quantifiable process efficiency metric that alternative disulfide intermediates (e.g., unsubstituted 3,3'-dithiodipropionic acid or alternative esters) do not match in this specific synthetic route.

Industrial synthesis Biocide intermediate Process chemistry

Immunological Non-Cross-Reactivity: DTNB vs. AED-Modified Self Antigens

A study of cell-mediated lympholysis responses evaluated two distinct sulfhydryl-reactive haptens: DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) and AED (N-iodoacetyl-N'-(5-sulfonic-1-naphthyl)ethylene-diamine). Cytotoxic T lymphocyte (CTL) responses induced by DTNB-modified autologous cells were shown not to be cross-reactive at the effector cell level with AED-self [1]. This immunological distinction provides a class-level inference for Propanamide, 3,3'-dithiobis[N-methyl-, which bears terminal N-methylamide groups that differ structurally from both DTNB (aromatic nitrobenzoic acid termini) and AED (iodoacetyl/sulfonic naphthyl).

Immunology Hapten Cytotoxic T lymphocyte Cross-reactivity

Hindered Disulfide Stability: Methyl Substituents Adjacent to Disulfide Enhance Resistance to Premature Reduction

Recent optimization studies of direct-disulfide bioconjugation chemistry for THIOMAB antibody-drug conjugates (TDCs) established that hindered disulfides bearing two methyl groups adjacent to the disulfide bond demonstrate enhanced stability and superior in vivo efficacy compared to less hindered analogs [1]. Propanamide, 3,3'-dithiobis[N-methyl- features N-methylamide groups that introduce steric bulk adjacent to the disulfide, positioning this compound within the hindered disulfide class that has been validated for improved pharmacokinetic performance. While direct comparative data for this specific compound in ADC applications are not yet published, the class-level evidence for hindered disulfides establishes a structural rationale for preferential selection over unhindered alternatives (e.g., unsubstituted 3,3'-dithiodipropionamide or cystamine).

Antibody-drug conjugate Disulfide linker Steric hindrance Reductive stability

Physicochemical Benchmarking: Melting Point Range and Purity Specifications for Procurement Quality Control

Commercially available Propanamide, 3,3'-dithiobis[N-methyl- is routinely supplied with purity ≥98.5% as determined by HPLC analysis . The compound exhibits a melting point of 111–116 °C (literature values cluster at 111–112 °C and 113–116 °C depending on source) [1]. This melting point range is distinct from related disulfide compounds: DSP (dithiobis(succinimidyl propionate), CAS 57757-57-0) melts at 130 °C , DTNB (Ellman's reagent, CAS 69-78-3) melts at approximately 240–245 °C, and Diamide (CAS 10465-78-8) melts at 104–115 °C . The intermediate melting point of 111–116 °C provides a straightforward identity verification parameter that distinguishes this compound from lower-melting (Diamide) and higher-melting (DTNB) disulfide alternatives during incoming quality inspection.

Quality control Purity specification Physicochemical characterization

Propanamide, 3,3'-dithiobis[N-methyl- (CAS 999-72-4): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Industrial Manufacturing of Isothiazolinone Biocides (MIT/CMIT)

Propanamide, 3,3'-dithiobis[N-methyl- is the established intermediate of choice for synthesizing 2-methyl-4-isothiazolin-3-one (MIT) and 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), the active components of KATHON®-type antimicrobial preservatives. Patent CN1024546C describes the preparation method for this compound, and industrial process documentation confirms a 97% yield of crude intermediate at >1 kg scale in the route to nitrosamine-free 3-isothiazolones [1][2]. Procurement of this specific disulfide intermediate is essential for manufacturers seeking validated synthetic routes with documented high-yield performance.

Development of Hindered Disulfide Linkers for Antibody-Drug Conjugates (ADCs)

Recent advances in THIOMAB antibody-drug conjugate technology have demonstrated that hindered disulfides—specifically those bearing methyl groups adjacent to the disulfide bond—exhibit enhanced resistance to premature systemic reduction and superior in vivo efficacy compared to unhindered analogs [3]. Propanamide, 3,3'-dithiobis[N-methyl- possesses this hindered disulfide architecture (N-methylamide substituents) and represents a structurally relevant scaffold for researchers designing next-generation cleavable linkers with improved pharmacokinetic stability.

Sulfhydryl-Reactive Hapten Studies Requiring Defined Immunological Specificity

Immunological research has established that different sulfhydryl-reactive compounds produce non-cross-reactive cytotoxic T lymphocyte responses at the effector cell level, even when sharing the disulfide functional group [4]. Investigators studying hapten-specific immune recognition or developing disulfide-dependent immunomodulatory probes must select reagents with defined and reproducible terminal moieties. Propanamide, 3,3'-dithiobis[N-methyl- offers an N-methylamide terminus distinct from the aromatic nitrobenzoic acid terminus of DTNB or the iodoacetyl terminus of AED, providing a specific molecular signature for immunological studies where cross-reactivity must be controlled.

Organic Synthesis and Polymer Modification Requiring Organosoluble Disulfide Reagents

The compound exhibits good solubility in common organic solvents, facilitating its incorporation into non-aqueous polymer formulations, controlled release systems, and specialty coatings [5]. For applications requiring disulfide crosslinking in organic media (e.g., solvent-borne coatings, organic-phase polymer modifications), this compound provides an alternative to water-soluble disulfides such as DTSSP or sulfonated crosslinkers that are optimized for aqueous biological systems. The predicted boiling point of 510.7 °C and enthalpy of vaporization of 78.1 kJ/mol [6] further support its suitability for elevated-temperature industrial processes.

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